1-Bromo-5-fluoropentane
Overview
Description
1-Bromo-5-fluoropentane is a halogenated alkane with both bromine and fluorine atoms attached to a five-carbon chain. The presence of these halogens suggests that the compound could exhibit interesting chemical and physical properties, which may be useful in various chemical synthesis processes.
Synthesis Analysis
The synthesis of related fluorinated compounds has been described in the literature. For instance, the synthesis of 1-fluoro-4,4-di-hydroxymethyl-pentane, a compound with a similar fluorinated pentane structure, involves the alkylation of methylmalonic ester with 1-bromo-3-fluoro-propane followed by reduction with lithium aluminum hydride (LiAlH4) . This method could potentially be adapted for the synthesis of 1-Bromo-5-fluoropentane by altering the carbon chain length and the position of the halogen substituents.
Molecular Structure Analysis
The study of vibration spectra and rotational isomerism in chain molecules, including 1-bromo-pentane, provides insights into the molecular structure of such compounds . Although the study does not directly address 1-Bromo-5-fluoropentane, it suggests that halogenated pentanes can exist in different rotational isomeric forms. In the crystalline state, 1-bromo-pentane adopts a trans-trans-trans conformation . This information could be relevant when considering the molecular structure of 1-Bromo-5-fluoropentane, as the addition of a fluorine atom may influence the preferred conformational state.
Chemical Reactions Analysis
The chemical reactivity of 1-Bromo-5-fluoropentane would likely be influenced by the presence of the bromine and fluorine atoms. Bromine is typically more reactive than fluorine due to its lower electronegativity and larger atomic size, which could make the bromine atom a site for nucleophilic substitution reactions. The abstracts provided do not detail specific reactions for 1-Bromo-5-fluoropentane, but the synthesis of related compounds suggests that it could be involved in alkylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-5-fluoropentane can be inferred from studies on similar halogenated alkanes. The Raman and infrared spectra of 1-bromo-pentane have been measured in various states of aggregation, which provides information on the vibrational modes of the molecule . These vibrational modes are directly related to the molecular structure and can affect properties such as boiling point, melting point, and solubility. The presence of both bromine and fluorine in 1-Bromo-5-fluoropentane would likely result in a higher density and boiling point compared to non-halogenated alkanes due to the increased molecular weight and potential for intermolecular halogen bonding.
Scientific Research Applications
Catalytic Dehydrohalogenation
1-Bromo-5-fluoropentane is involved in the catalytic dehydrohalogenation process. Nb, Mo, Ta, and W halide clusters have been used as catalysts in the dehydrohalogenation of alkyl halides like 1-bromo-5-fluoropentane, yielding pentene and its isomers (Kamiguchi et al., 2003).
Chirality Probes
1-Bromo-5-fluoropentane has been used as a chirality probe in the synthesis of pseudotetrahedral polyhaloadamantanes. These compounds are significant in the study of absolute configuration and molecular chirality (Schreiner et al., 2002).
Synthesis of Fluorinated Amino Acids
It plays a role in the stereoselective synthesis of γ-fluorinated α-amino acids. These amino acids are synthesized using 1-bromo-5-fluoropentane and have applications in medicinal chemistry and biology (Laue et al., 2000).
Organic Synthesis
In organic synthesis, 1-bromo-5-fluoropentane is used for the preparation of various derivatives, such as 1-fluoro-4,4-di-hydroxymethyl-pentane (Cherbuliez et al., 1960).
Electrochemical Studies
This compound is also studied in electrochemical reduction processes. The reduction of 1,5-dihalopentanes at carbon electrodes provides insights into the electrochemistry of such halogenated compounds (Pritts & Peters, 1994).
Ornithine Decarboxylase Inhibitors
1-Bromo-5-fluoropentane derivatives have been explored as ornithine decarboxylase inhibitors, indicating potential applications in biochemical research (Danzin et al., 1982).
Catalytic Hydrodefluorination
The compound is used in catalytic hydrodefluorination studies, transforming strong C(sp3)-F bonds in fluoroalkanes to alkanes at room temperature (Scott, Çelenligil-Çetin, & Ozerov, 2005).
Anticancer Activity Studies
Its derivatives have been synthesized and analyzed for anticancer activity. One such study involved the synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione and its effect on cancer cells (Miao, Yan, & Zhao, 2010).
Safety And Hazards
1-Bromo-5-fluoropentane is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
properties
IUPAC Name |
1-bromo-5-fluoropentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrF/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYIZICPHREVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193682 | |
Record name | Pentane, 1-bromo-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-fluoropentane | |
CAS RN |
407-97-6 | |
Record name | 1-Bromo-5-fluoropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 1-bromo-5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1-bromo-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-5-fluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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